molecular formula C10H8O3S B8802279 Methyl 6-hydroxybenzo[b]thiophene-2-carboxylate

Methyl 6-hydroxybenzo[b]thiophene-2-carboxylate

Cat. No. B8802279
M. Wt: 208.24 g/mol
InChI Key: ARRVKGJATNJVBW-UHFFFAOYSA-N
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Patent
US07534788B2

Procedure details

The above prepared 6-methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester (0.200 g, 0.900 mmol) was dissolved in 5.5 mL of CH2Cl2, cooled to 0° C., and treated with BBr3 (1.90 mL of 1M solution in CH2Cl2, 2 eq.). After 3 additional h at ambient temperature, the reaction mixture was carefully poured onto crashed ice, twofold extracted with AcOEt, washed with water and brine, dried over magnesium sulfate, and evaporated to dryness. Flash chromatography (SiO2, hexane/AcOEt=8/2) gave 0.061 g of the title compound as light brown solid.
Quantity
0.2 g
Type
reactant
Reaction Step One
Name
Quantity
1.9 mL
Type
reactant
Reaction Step Two
Quantity
5.5 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1[S:9][C:8]2[CH:10]=[C:11]([O:14]C)[CH:12]=[CH:13][C:7]=2[CH:6]=1)=[O:4].B(Br)(Br)Br>C(Cl)Cl>[CH3:1][O:2][C:3]([C:5]1[S:9][C:8]2[CH:10]=[C:11]([OH:14])[CH:12]=[CH:13][C:7]=2[CH:6]=1)=[O:4]

Inputs

Step One
Name
Quantity
0.2 g
Type
reactant
Smiles
COC(=O)C1=CC2=C(S1)C=C(C=C2)OC
Step Two
Name
Quantity
1.9 mL
Type
reactant
Smiles
B(Br)(Br)Br
Step Three
Name
Quantity
5.5 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After 3 additional h at ambient temperature, the reaction mixture was carefully poured
EXTRACTION
Type
EXTRACTION
Details
twofold extracted with AcOEt
WASH
Type
WASH
Details
washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C1=CC2=C(S1)C=C(C=C2)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.061 g
YIELD: CALCULATEDPERCENTYIELD 32.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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